2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a variety of functional groups, including an ethoxy group, a sulfonyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-ethoxyaniline and 4-methylsulfanylphenylsulfonyl chloride, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity. Quality control measures, such as chromatography and spectroscopy, would be employed to monitor the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the ethoxy group could produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide may be studied for its potential interactions with biological molecules. It could serve as a probe for investigating enzyme activity or as a ligand for receptor binding studies.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide: Lacks the methylsulfanyl group.
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)propionamide: Has a propionamide group instead of an acetamide group.
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide: The pyridinyl group is attached at a different position.
Uniqueness
The uniqueness of 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-30-20-9-7-19(8-10-20)26(17-23(27)25-16-18-6-4-5-15-24-18)32(28,29)22-13-11-21(31-2)12-14-22/h4-15H,3,16-17H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBALNFBXRAHIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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